molecular formula C8H8Cl2O B168855 (1S)-1-(2,4-dichlorophenyl)ethanol CAS No. 179237-92-4

(1S)-1-(2,4-dichlorophenyl)ethanol

Cat. No. B168855
M. Wt: 191.05 g/mol
InChI Key: KWZDYNBHZMQRLS-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(2,4-Dichlorophenyl)ethanol, more commonly known as DCE, is an organic compound that has been studied extensively for its potential uses in scientific research. DCE is a chiral compound, meaning that it can exist in two different forms, and has the molecular formula C8H8Cl2O. DCE is a colorless liquid that is soluble in water and has a strong, unpleasant odor. It has been studied for its potential applications in various fields, including medicine, agriculture, and biotechnology.

Scientific Research Applications

Environmental Impact and Biodegradation

The environmental consequences of contamination by chlorophenols, including 2,4-dichlorophenol, a closely related compound to (1S)-1-(2,4-dichlorophenyl)ethanol, have been extensively reviewed. These compounds generally exhibit moderate toxic effects to both mammalian and aquatic life, with toxicity to fish upon long-term exposure potentially being considerable. The persistence of these chlorophenols in the environment is variable, depending largely on the presence of adapted microflora capable of biodegrading these compounds. Bioaccumulation is expected to be low, although these compounds can have a strong organoleptic effect on the aquatic environment (K. Krijgsheld & A. D. Gen, 1986).

Herbicide Use and Environmental Considerations

2,4-dichlorophenoxyacetic acid (2,4-D), a compound related to (1S)-1-(2,4-dichlorophenyl)ethanol, is widely used in agriculture for pest control. Research on its toxicology and mutagenicity highlights the rapid advancement in understanding its effects on non-target species, especially in aquatic environments, and its degradation pathways. Future research is anticipated to focus on molecular biology aspects, particularly gene expression and pesticide degradation studies, to enhance environmental safety measures (Natana Raquel Zuanazzi, N. C. Ghisi, & E. C. Oliveira, 2020).

Biofuel Production and Ethanol Use

The use of ethanol as an alternative energy source has been emphasized, with studies focusing on its production from various biomass sources, including the optimization of processes for efficient ethanol production. Ethanol's role in enhancing engine performance, reducing emissions, and serving as a biofuel highlights its significance beyond traditional applications. The production and combustion effects of ethanol and longer chain alcohols like butanol on engine performance and emissions demonstrate the evolving landscape of biofuel research and its environmental implications (G. Swati, S. Haldar, A. Ganguly, & P. Chatterjee, 2013).

Wastewater Treatment in the Pesticide Industry

The pesticide production industry, utilizing compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D), generates high-strength wastewater containing various toxic pollutants. Treatment methodologies, including biological processes and activated carbon, aim to reduce these pollutants to meet legislative requirements and protect environmental health. This highlights the necessity for effective wastewater treatment technologies to manage the environmental impact of pesticide production (L. Goodwin, I. Carra, P. Campo, & A. Soares, 2018).

properties

IUPAC Name

(1S)-1-(2,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZDYNBHZMQRLS-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(2,4-dichlorophenyl)ethanol

CAS RN

179237-92-4
Record name 1-(2,4-Dichlorophenyl)ethanol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179237924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-1-(2,4-dichlorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2,4-DICHLOROPHENYL)ETHANOL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUM3JS8WCK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.